Elevated Lipophilicity (ΔLogP +0.69) Versus Parent Spiro[2.3]hexane
1,1-Dichlorospiro[2.3]hexane exhibits a computed LogP of 2.64, which is 0.69 log units higher than that of the parent spiro[2.3]hexane (LogP 1.95) [1]. The LogD remains constant at 2.64 across pH 5.5 and pH 7.4, confirming the absence of ionizable groups [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.64; LogD (pH 5.5) 2.64; LogD (pH 7.4) 2.64 |
| Comparator Or Baseline | Spiro[2.3]hexane: LogP 1.95 |
| Quantified Difference | ΔLogP = +0.69 (35% increase in log scale; approximately 4.9-fold increase in absolute partition coefficient) |
| Conditions | Computed values: ChemBase using JChem for 1,1-dichloro compound; ChemSrc for parent hydrocarbon |
Why This Matters
A LogP increase of 0.69 units translates to a roughly 5-fold greater preference for the organic phase during extraction or chromatography, directly impacting purification protocol design and retention time prediction on reversed-phase HPLC.
- [1] ChemBase. 1,1-Dichlorospiro[2.3]hexane – Computed Properties (CBID: 120474). LogP 2.6399345; LogD (pH 5.5) 2.6399345; LogD (pH 7.4) 2.6399345. Available at: http://www.chembase.cn/molecule-120474.html View Source
